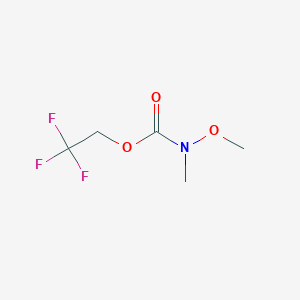![molecular formula C19H34O B14802699 (1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14802699.png)
(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one is a complex organic molecule with a unique structure It is characterized by a hexahydroindenone core with various substituents, including a dimethylheptanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the hexahydroindenone core and the introduction of the dimethylheptanyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the hexahydroindenone core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylheptanyl group via substitution reactions.
Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further saturate the molecule or reduce functional groups.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one: can be compared with similar compounds such as:
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
Carvone: A natural compound found in spearmint, known for its bioactive properties.
This compound .
Propiedades
Fórmula molecular |
C19H34O |
|---|---|
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h13-17H,6-12H2,1-5H3/t14-,15+,16+,17-,19+/m0/s1 |
Clave InChI |
NXMQYXQIHOQZFZ-WAXPSYRMSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |
SMILES canónico |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


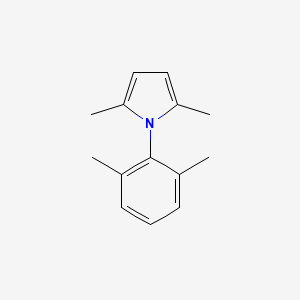
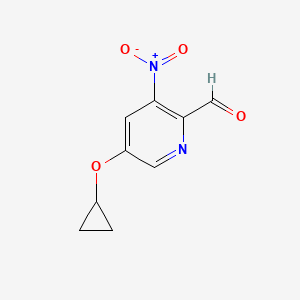


![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)

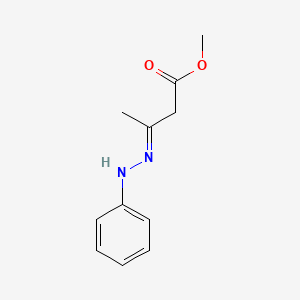
![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-4-(Dimethylamino)butanamide](/img/structure/B14802662.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)
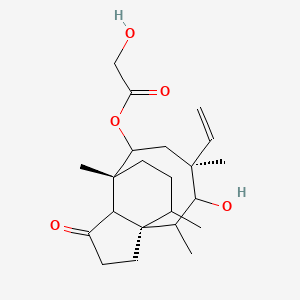
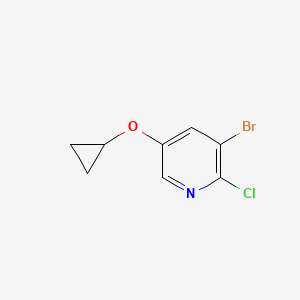

![2-Chloro-5,6-difluorobenzo[d]thiazole 2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B14802687.png)
